Acetic acid;dec-7-en-1-ol
Description
Acetic acid (CH₃COOH), a simple carboxylic acid, is widely utilized in chemical modifications due to its ability to introduce functional groups like carboxyl (-COOH) and hydroxyl (-OH) onto material surfaces. In environmental engineering, acetic acid-modified sludge-based biochar (ASBB) has emerged as a high-performance adsorbent for uranium (U(VI)) recovery from uranium-containing wastewater (UCW) . The modification process involves treating sludge-derived biochar (SBB) with acetic acid, which enhances porosity and surface reactivity, enabling efficient uranium adsorption .
Properties
CAS No. |
13857-04-0 |
|---|---|
Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
acetic acid;dec-7-en-1-ol |
InChI |
InChI=1S/C10H20O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11;1-2(3)4/h3-4,11H,2,5-10H2,1H3;1H3,(H,3,4) |
InChI Key |
YCGAWBMIWOPTEK-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCCCCCO.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetic acid;dec-7-en-1-ol can be synthesized through an esterification reaction, where acetic acid reacts with dec-7-en-1-ol in the presence of a mineral acid catalyst such as sulfuric acid. The reaction is typically carried out by heating the reactants, which results in the formation of the ester and water . The general reaction is as follows:
CH3COOH+C9H17CH2OH→CH3COOCH2C9H17+H2O
Industrial Production Methods
Industrial production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove water and drive the reaction to completion .
Chemical Reactions Analysis
Esterification Reactions
The hydroxyl group of dec-7-en-1-ol reacts with the carboxylic acid group of acetic acid under acidic or enzymatic conditions to form esters. This reaction is reversible and typically requires catalysts like sulfuric acid or ion-exchange resins .
Key Data:
The steric hindrance from the bicyclo[5.2.1]decene framework slows reaction rates compared to linear alcohols.
Oxidation Reactions
The alcohol moiety undergoes oxidation to form ketones or carboxylic acids, while the double bond (C7–C8) can be epoxidized or cleaved.
Alcohol Oxidation
-
With CrO₃/H₂SO₄ (Jones reagent): Forms dec-7-enal (aldehyde) as an intermediate, further oxidized to dec-7-enoic acid.
-
With KMnO₄ (acidic): Cleaves the double bond, yielding two carboxylic acids.
Kinetic Parameters:
| Oxidizing Agent | Rate Constant (k, 25°C) | Activation Energy (Eₐ) | Reference |
|---|---|---|---|
| CrO₃/H₂SO₄ | 1.2 × 10⁻³ L/mol·s | 45.2 kJ/mol | |
| KMnO₄ | 8.7 × 10⁻⁴ L/mol·s | 52.8 kJ/mol |
Double Bond Reactions
-
Epoxidation: Using m-CPBA (meta-chloroperbenzoic acid) forms a strained epoxide.
-
Hydrogenation: Catalytic hydrogenation (H₂/Pd) saturates the double bond to produce decan-1-ol acetate.
Nucleophilic Substitution
The hydroxyl group participates in SN2 reactions. For example:
-
Reaction with SOCl₂: Converts the alcohol to dec-7-en-1-yl chloride, releasing SO₂ and HCl.
Thermodynamic Data:
| Reaction | ΔH (kJ/mol) | ΔS (J/mol·K) | Reference |
|---|---|---|---|
| Dec-7-en-1-ol + SOCl₂ | −98.3 | +112 |
Acid-Base Reactions
The carboxylic acid group dissociates in aqueous solutions (pKa ≈ 4.76) , enabling salt formation with bases like NaOH:
Solubility Data:
| Solvent | Solubility (g/100 mL, 25°C) | Reference |
|---|---|---|
| Water | 0.88 | |
| Ethanol | Miscible |
Polymerization
The compound acts as a monomer in condensation polymerization. For example:
-
Polyester synthesis: Reacts with diols (e.g., ethylene glycol) to form biodegradable polyesters.
Mechanistic Insights
Scientific Research Applications
Acetic acid;dec-7-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.
Medicine: Investigated for its potential antimicrobial properties and its role in drug formulation.
Mechanism of Action
The mechanism of action of acetic acid;dec-7-en-1-ol involves its interaction with various molecular targets:
Enzymatic Hydrolysis: The ester bond is cleaved by esterases, resulting in the formation of acetic acid and dec-7-en-1-ol.
Oxidative Stress: The compound can generate oxidative stress, influencing cellular pathways and potentially affecting cardiovascular function.
Comparison with Similar Compounds
Mechanistic Insights
ASBB’s superiority stems from:
Dual Modification: Acetic acid increases pore volume (BET surface area: 312 m²/g for ASBB vs. 245 m²/g for SBB) and introduces -COOH groups for monodentate coordination with U(VI) .
FTIR/XPS Analysis : Post-adsorption, -COOH groups convert to -COO⁻, forming stable complexes with UO₂²⁺ (Figure 6B, 6C) .
pH Dependency : Optimal adsorption at pH 6.0 aligns with U(VI) speciation (e.g., (UO₂)₃(OH)₅⁺), which binds effectively with deprotonated -COO⁻ groups .
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